4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[6,7-bis(hydroxymethyl)-4-quinazolinyl]amino]phenol is a member of quinazolines.
Scientific Research Applications
Copper Complexes for Hydroxylation Reactions : A study by Battaini et al. (2003) explored the use of copper(II) complexes in hydroxylation reactions. They focused on the hydroxylation of the xylyl ring in ligands, which is closely related to the chemical structure of interest (Battaini et al., 2003).
Synthesis of Novel Compounds : Karasik et al. (2001) synthesized novel acyclic and cyclic amino acid derivatives of 2-phosphinophenols. Their research highlights the potential for creating new compounds with unique properties, which could include derivatives of 4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol (Karasik et al., 2001).
Development of Anticancer Agents : Holla et al. (2002) investigated bis-phenoxyacetic acids and their derivatives, including bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl-methyleneoxy]phenylenes, for their potential as anticancer agents. This research indicates the possible medicinal applications of phenol derivatives in oncology (Holla et al., 2002).
Spin Interaction in Zinc Complexes : A study by Orio et al. (2010) on Schiff and Mannich bases, including phenol derivatives, explored their spin interactions in zinc complexes. This has implications in the field of materials science and coordination chemistry (Orio et al., 2010).
Investigating Quinazolinone Derivatives for Insecticidal Efficacy : El-Shahawi et al. (2016) synthesized novel bis quinazolin-4(3H)-one derivatives and evaluated their insecticidal efficacy. Such research can lead to the development of new insecticides (El-Shahawi et al., 2016).
Studying the Metabolic Activation of Compounds : Research by Chou et al. (1995) on the metabolic activation of N-hydroxy arylamines and heterocyclic amines by human sulfotransferases highlights the importance of understanding how compounds like this compound are metabolized in the human body (Chou et al., 1995).
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-[[6,7-bis(hydroxymethyl)quinazolin-4-yl]amino]phenol |
InChI |
InChI=1S/C16H15N3O3/c20-7-10-5-14-15(6-11(10)8-21)17-9-18-16(14)19-12-1-3-13(22)4-2-12/h1-6,9,20-22H,7-8H2,(H,17,18,19) |
InChI Key |
OHQQFYCZENVXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C(=C3)CO)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.